7-Bromo-6-fluoro-1H-indazole
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Overview
Description
7-Bromo-6-fluoro-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and fluorine atoms in the 7th and 6th positions, respectively, adds unique chemical properties to this compound, making it a subject of interest in various scientific fields .
Mechanism of Action
Target of Action
7-Bromo-6-fluoro-1H-indazole is a heterocyclic compound that has been found to have a wide variety of medicinal applications . It has been used in the preparation of histone deacetylase inhibitors , which are a class of compounds that have a broad range of therapeutic applications, including anticancer, anti-inflammatory, and antibacterial agents .
Mode of Action
It is known that indazole-containing compounds can act as selective inhibitors of phosphoinositide 3-kinase δ , which plays a crucial role in cellular processes such as cell growth and survival. Therefore, it is plausible that this compound may interact with its targets, leading to changes in these processes.
Biochemical Analysis
Biochemical Properties
Indazole-containing compounds are known to interact with various enzymes, proteins, and other biomolecules . The specific nature of these interactions depends on the structure of the indazole compound and the biomolecules it interacts with.
Cellular Effects
Indazole-containing compounds have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indazole-containing compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 7-Bromo-6-fluoro-1H-indazole can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation in the presence of oxygen as the terminal oxidant . Industrial production methods often employ these catalytic processes due to their efficiency and high yields.
Chemical Reactions Analysis
7-Bromo-6-fluoro-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrazine, organometallic reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Bromo-6-fluoro-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It is used in the development of drugs targeting various diseases, including cancer, respiratory diseases, and bacterial infections.
Biological Studies: The compound is employed in studies investigating cellular pathways and molecular targets, such as kinases and other enzymes.
Industrial Applications: It is used in the synthesis of other complex organic compounds and materials.
Comparison with Similar Compounds
7-Bromo-6-fluoro-1H-indazole can be compared with other indazole derivatives, such as:
- 6-Bromo-1H-indazole
- 7-Fluoro-1H-indazole
- 6-Chloro-1H-indazole
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and biological activities.
Properties
IUPAC Name |
7-bromo-6-fluoro-1H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-6-5(9)2-1-4-3-10-11-7(4)6/h1-3H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBMAPTXKUFDHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NN2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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